Paclitaxel side chain NO 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

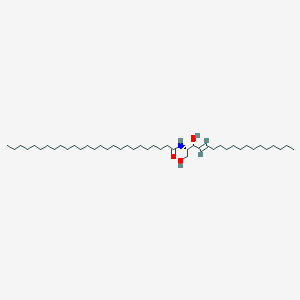

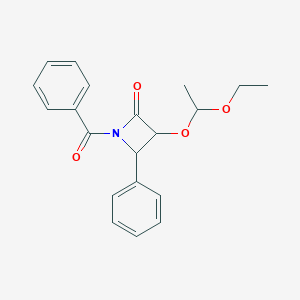

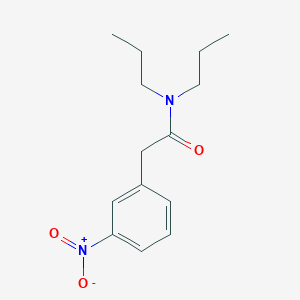

Paclitaxel side chain NO 1 is used in the synthesis of Paclitaxel, a chemotherapy medication used to treat various types of cancer . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 . The IUPAC name is 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one .

Synthesis Analysis

Paclitaxel side chain NO 1 is synthesized from the N-benzylidene derivative of (S)-(-)-1-(p-mathoxyphenyl)propyl-1-amine, which is obtained by a new resolution procedure . This derivative exhibits moderate selectivity in the reaction with 2-acetoxyketene . The (S)-(-)-1-(p-methoxyphenyl)propyl group can be oxidatively cleaved from the resultant β-lactam, an important precursor for taxane semi-synthesis .

Molecular Structure Analysis

The pharmacological activity of Paclitaxel is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure . The phenyl rings located on the side chain indicate lipophilicity, revealing that the side chain is more hydrophobic than the main taxane ring .

Chemical Reactions Analysis

Paclitaxel side chain NO 1 shows the highest solubility in PEG 400 due to the possible hydrophobic interaction of the drug with polyethylene chains . The solubility of Paclitaxel in ethanol is higher than its aqueous solubility, accentuating the importance of hydrogen bonding .

Physical And Chemical Properties Analysis

Paclitaxel side chain NO 1 has a boiling point of 464.8±55.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It is highly lipophilic and poorly water-soluble with a logP value of approximately 4 and aqueous solubility of less than 0.01 mg/mL .

安全和危害

未来方向

Researchers are exploring various methods such as chemical synthesis, artificial culture, microbial fermentation, and tissue cell culture to obtain Paclitaxel to meet the clinical demand for this drug . More than twenty routes for the semi-synthesis of Paclitaxel have been reported, and three different types of side chains, including linear phenylisoserine, β-lactam tetracyclic, and oxazolidine pentacyclic, are primarily utilized to react with 7-triethylsilyl baccatin III (7-TES-baccatin III), which is then deprotected to produce Paclitaxel .

属性

IUPAC Name |

1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYLUBKWRZCOQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paclitaxel side chain NO 1 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

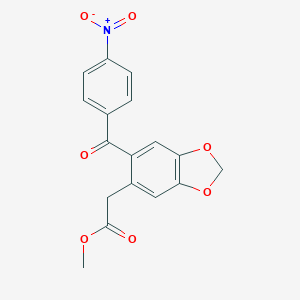

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)